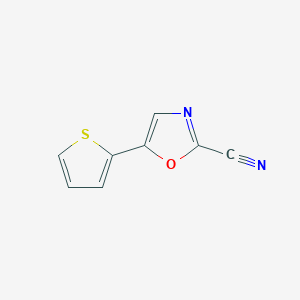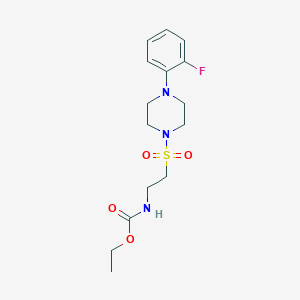![molecular formula C13H14F4N2O B2594726 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide CAS No. 1292097-95-0](/img/structure/B2594726.png)
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide” is a chemical compound with the molecular formula C13H14F4N2O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The synthesis typically involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate .Molecular Structure Analysis
The molecular structure of “2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide” consists of 13 carbon atoms, 14 hydrogen atoms, 4 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is 290.262.Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine, a related compound, acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
Trifluoromethylpyridines, including “2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Industry
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide: and its derivatives are primarily used in the agrochemical industry for the protection of crops from pests. The trifluoromethylpyridine (TFMP) moiety, a key structural component of this compound, has been incorporated into more than 20 new agrochemicals that have acquired ISO common names .
Pharmaceutical Development
Several TFMP derivatives, including 2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide , are used in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Two veterinary products containing the TFMP structure have been approved, showcasing the versatility of this compound in various medical applications .
Synthesis of Fluorinated Organic Chemicals
The compound is used as an intermediate in the synthesis of fluorinated organic chemicals. These chemicals are important in the development of new materials and compounds with unique properties due to the presence of fluorine .
Catalysis
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide: acts as a catalytic ligand in certain chemical reactions. For instance, it is involved in the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene, catalyzed by palladium .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound is also used in the synthesis of MOFs. These frameworks are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. MOFs are utilized in various applications, including gas storage, separation, and catalysis .
properties
IUPAC Name |
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-11-7-8(5-6-18-11)12(20)19-10-4-2-1-3-9(10)13(15,16)17/h5-7,9-10H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISIVHPSQMJVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594643.png)
![N-[(4-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2594646.png)



![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)

![9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594652.png)
![Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride](/img/structure/B2594654.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2594656.png)
![2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)


